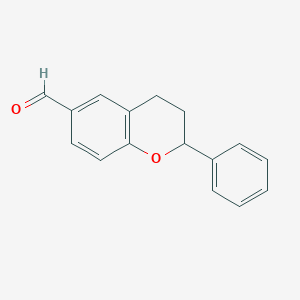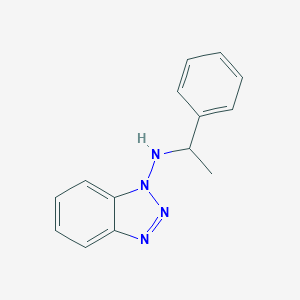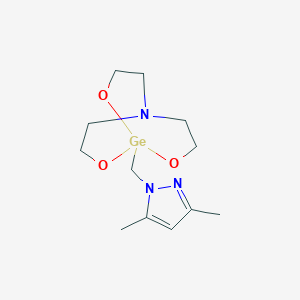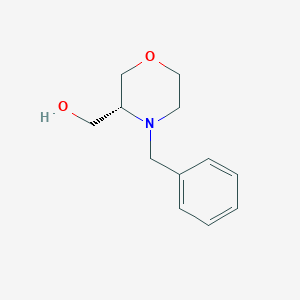
3,3'-Diethyloxacarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3-oxacyanine is a cyanine dye with the molecular formula C21H21IN2O2. It is known for its application in fluorescence imaging and staining in biomedical research. This compound has a unique structure that allows it to be used in studying various cellular processes and interactions, making it a valuable tool in the research of diseases such as cancer, neurodegenerative disorders, and infectious diseases .
Mechanism of Action
Target of Action
3,3’-Diethyloxacarbocyanine iodide, also known as DiOC, is primarily used as a microviscosity probe . Its main targets are micelles and microemulsions . It is also employed to stain mitochondria and endoplasmic reticulum in animal and plant cells .
Mode of Action
DiOC is a cyanine-based dye . It interacts with its targets by adhering to the micelle-water interface due to its positive charge . In the context of cellular structures, it is used in the photosensitization of mitochondria and endoplasmic reticulum .
Result of Action
As a microviscosity probe, DiOC allows for the measurement of membrane potentials in bacteria . When the membrane potential increases, the dye molecules accumulate on the membrane surface, changing their optical properties and emitting red fluorescence . This can be used to calculate changes in membrane voltage. In addition, it can be used for staining spermatozoa for flow cytometric measurement and viability assay .
Action Environment
It’s worth noting that the dye’s solubility in dmso suggests that the solvent environment could potentially impact its performance.
Biochemical Analysis
Biochemical Properties
3,3’-Diethyloxacarbocyanine iodide is known to be a microviscosity probe for micelles and microemulsions . It interacts with enzymes, proteins, and other biomolecules, particularly in the context of photosensitization of mitochondria and endoplasmic reticulum in animal and plant cells .
Cellular Effects
The effects of 3,3’-Diethyloxacarbocyanine iodide on cells are significant. It is used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’-Diethyloxacarbocyanine iodide exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of its interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C3-oxacyanine typically involves the reaction of 3-ethyl-1,3-benzoxazol-2(3H)-yl units with appropriate reagents to form the desired dye. One common method involves the use of N,N’-dioctadecyl-oxacyanine perchlorate, which is synthesized by reacting the appropriate benzoxazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of C3-oxacyanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful selection of solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
C3-oxacyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of C3-oxacyanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of C3-oxacyanine, while substitution reactions may yield various substituted cyanine dyes .
Scientific Research Applications
C3-oxacyanine is widely used in scientific research due to its unique properties. Some of its applications include:
Fluorescence Imaging: Used to visualize cellular processes and interactions in real-time.
Staining: Employed in staining biological specimens for microscopic analysis.
Disease Research: Utilized in studying diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Biological Studies: Applied in the investigation of cellular mechanisms and pathways
Comparison with Similar Compounds
C3-oxacyanine is part of the cyanine dye family, which includes other compounds such as:
- C3-thiacarbocyanine
- C5-oxacyanine
- C3-thiacarbocyanine iodide
Compared to these similar compounds, C3-oxacyanine is unique due to its specific structure, which provides distinct fluorescence properties and makes it particularly useful in certain biomedical applications .
Properties
CAS No. |
905-96-4 |
|---|---|
Molecular Formula |
C21H22IN2O2+ |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide |
InChI |
InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1; |
InChI Key |
FIZZUEJIOKEFFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I |
Key on ui other cas no. |
905-96-4 |
Pictograms |
Irritant |
Related CAS |
37069-75-3 (Parent) |
Synonyms |
3 3'-DIETHYLOXACARBOCYANINE IODIDE 98; 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide; 3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE; 3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%; 3,3''-Diethyl-2,2''-oxacarbocyan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)


![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)


![Hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1H,4H,5H,8H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B24858.png)
